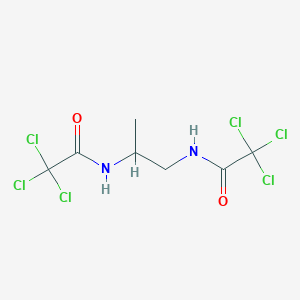
N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the deoxyfluorination of hydroxypyridines using reagents like N,N-diaryl-2,2-difluoroimidazol in the presence of cesium fluoride at elevated temperatures . This reaction leads to the formation of fluorinated piperidine derivatives, which can then be further reacted with trifluoroacetic anhydride to yield the desired compound.
Industrial Production Methods
Industrial production of N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide may involve large-scale fluorination processes using specialized fluorinating agents and reactors designed to handle the highly reactive nature of fluorine. The scalability of the synthesis process is crucial for producing the compound in sufficient quantities for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Typical nucleophiles used in substitution reactions include fluorides of alkaline metals, hydrofluoric acid, and tetrabutylammonium fluoride.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different functionalized piperidine compounds.
Wissenschaftliche Forschungsanwendungen
N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate: Another fluorinated piperidine derivative with similar chemical properties.
tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate: A compound used in drug development and organic synthesis.
Uniqueness
N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide stands out due to its trifluoroacetamide group, which imparts unique chemical stability and reactivity. This makes it particularly valuable for applications requiring high chemical resistance and specific reactivity profiles.
Eigenschaften
Molekularformel |
C7H9F5N2O |
|---|---|
Molekulargewicht |
232.15 g/mol |
IUPAC-Name |
N-(3,3-difluoropiperidin-4-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C7H9F5N2O/c8-6(9)3-13-2-1-4(6)14-5(15)7(10,11)12/h4,13H,1-3H2,(H,14,15) |
InChI-Schlüssel |
IYJGUERGGVSCJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC(C1NC(=O)C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12446271.png)
![benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B12446278.png)
![3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B12446280.png)


![2-Bromo-1-({4-[(2-bromo-4,5-dichloroimidazol-1-YL)methyl]-2,5-dimethoxyphenyl}methyl)-4,5-dichloroimidazole](/img/structure/B12446294.png)


![2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethanol](/img/structure/B12446306.png)
![N-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446308.png)


![(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12446323.png)

